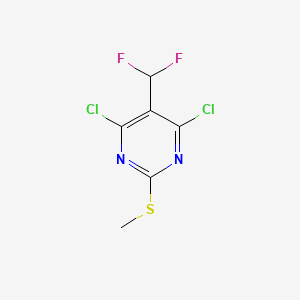![molecular formula C13H18O3 B12070153 {3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)
{3-[(Oxan-4-yl)methoxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Oxan-4-yl)methoxy]phenyl}methanol is an organic compound with the molecular formula C13H18O3. . This compound features a phenyl ring substituted with a methanol group and an oxan-4-ylmethoxy group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxan-4-yl)methoxy]phenyl}methanol typically involves the reaction of 3-hydroxybenzyl alcohol with tetrahydropyran-4-methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-[(Oxan-4-yl)methoxy]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-[(tetrahydro-2H-pyran-4-yl)methoxy]benzaldehyde or 3-[(tetrahydro-2H-pyran-4-yl)methoxy]benzoic acid.
Reduction: Formation of 3-[(tetrahydro-2H-pyran-4-yl)methoxy]phenylmethane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
{3-[(Oxan-4-yl)methoxy]phenyl}methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[(Oxan-4-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
{3-[(Tetrahydro-2H-pyran-4-yl)methoxy]benzenemethanol}: A closely related compound with similar structural features.
{3-(4-methoxy-phenyl)-isoxazol-5-yl]-methanol}: Another compound with a methoxyphenyl group, but with different functional groups and properties.
Uniqueness
{3-[(Oxan-4-yl)methoxy]phenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxan-4-ylmethoxy group provides additional stability and versatility in various chemical reactions compared to similar compounds.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
[3-(oxan-4-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O3/c14-9-12-2-1-3-13(8-12)16-10-11-4-6-15-7-5-11/h1-3,8,11,14H,4-7,9-10H2 |
InChI Key |
XGIVKVLBKJDZHL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


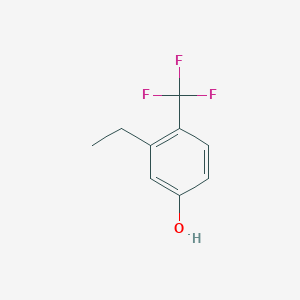

![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)
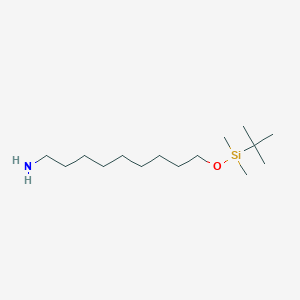
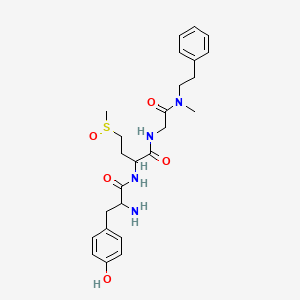
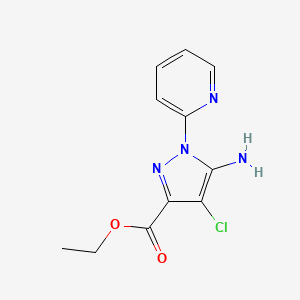
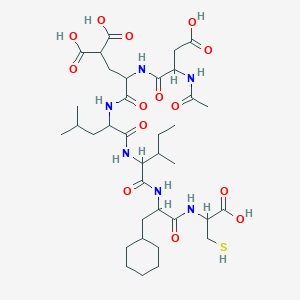



![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
